molecular formula C10H11N3 B1321103 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 60795-33-7

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B1321103
CAS No.: 60795-33-7
M. Wt: 173.21 g/mol
InChI Key: UBGBKRDYKUFMJL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H11N3. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrole ring at position 2.

Scientific Research Applications

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . Additionally, it interacts with tyrosine kinases and cyclin-dependent kinases, influencing cell cycle regulation and signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Furthermore, it influences gene expression and cellular metabolism by altering the levels of intracellular adenosine triphosphate (ATP) and other metabolites . These effects suggest that the compound can modulate cellular energy metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinases, inhibiting their activity . This inhibition leads to changes in gene expression and cellular function, contributing to its therapeutic potential. Additionally, the compound’s structure allows it to interact with various receptors and signaling molecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . Additionally, it affects metabolic flux and metabolite levels, altering the balance of key metabolites in cells . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and pyrimidine rings.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a mercapto group instead of a pyrrole ring.

    4,6-Dimethyl-2-thiopyrimidine: Contains a sulfur atom in place of the pyrrole ring.

Uniqueness

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both pyrimidine and pyrrole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBKRDYKUFMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609908
Record name 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60795-33-7
Record name 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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